molecular formula C19H34NO5P B026995 Fingolimod phosphate CAS No. 402616-23-3

Fingolimod phosphate

Cat. No. B026995
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-UHFFFAOYSA-N
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Description

Fingolimod phosphate is a primary amino compound that is fingolimod in which one of the hydroxy groups has been converted into its dihydrogen phosphate derivative . It is the active metabolite of fingolimod and has a role as an antineoplastic agent, an immunosuppressive agent, and a sphingosine-1-phosphate receptor agonist .


Synthesis Analysis

A practical six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated . An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step .


Molecular Structure Analysis

Fingolimod phosphate has a molecular formula of C19H34NO5P and a molecular weight of 387.5 g/mol . Its IUPAC name is [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate .


Chemical Reactions Analysis

Fingolimod’s therapeutic activity requires phosphorylation in vivo by sphingosine kinases to form the active moiety fingolimod phosphate . Fingolimod phosphate binds to lymphocytic S1P1 receptors, causing internalization and degradation of the receptors .


Physical And Chemical Properties Analysis

Fingolimod phosphate is a monoalkyl phosphate, a primary amino compound, and a primary alcohol . It is functionally related to a fingolimod .

Scientific Research Applications

  • Multiple Sclerosis Treatment : Fingolimod is known for its effectiveness in reducing relapse rates and slowing the progression of neurological disability in patients with relapsing-remitting multiple sclerosis. It acts by reducing autoaggressive lymphocyte infiltration into the central nervous system, potentially reducing neurodegenerative processes and promoting myelin preservation and repair (Volpi et al., 2019); (Scott, 2011); (Chun & Hartung, 2010); (Groves, Kihara, & Chun, 2013).

  • Cerebral Ischemia and Stroke : Fingolimod has demonstrated protective effects in rodent models of cerebral ischemia and is shown to improve neurological outcomes and reduce the risk of hemorrhagic transformation in a mouse model of thromboembolic stroke (Campos et al., 2013); (Wei et al., 2011).

  • Neuroinflammation Regulation : It also exhibits effects on neuroinflammation, specifically through the regulation of astroglial glutamate transporters in a model of multiple sclerosis (Lee et al., 2017).

  • Cardiovascular System Impacts : Fingolimod affects the cardiovascular system by down-regulating S1P receptors, which are expressed differently across various tissues. This has implications for its use in cardiac and vascular health (Camm et al., 2014).

  • Comparative Studies : Studies have compared oral fingolimod with intramuscular interferon beta-1a, showing superior efficacy of fingolimod in reducing relapse rates and improving MRI outcomes in patients with multiple sclerosis (Cohen et al., 2010).

  • Gene Expression and Immunological Impact : Fingolimod treatment in multiple sclerosis patients affects gene expression in different immune cell subsets, influencing lymphocyte subpopulations and potentially identifying biomarkers to predict clinical response to the drug (Angerer et al., 2018); (Moreno-Torres et al., 2018).

  • Potential New Indications : Fingolimod's neuroprotective effects may open the way for future indications, such as treatment for stroke and Alzheimer's disease (Ayzenberg, Hoepner, & Kleiter, 2016).

  • Cardioprotective Effects : Its treatment during acute myocardial infarction has shown to reduce infarct size, improve systolic left ventricular function, and mitigate post-myocardial infarction left ventricular remodeling (Santos-Gallego et al., 2016).

Safety And Hazards

Fingolimod has been associated with potentially fatal infections, bradycardia, and a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 .

Future Directions

Fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions . It is being studied for the treatment of COVID-19, the disease caused by infection with the SARS-CoV-2 virus .

properties

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432703
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod phosphate

CAS RN

402616-23-3
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound obtained in step b) (0.32 g, 0.4 mmol) is dissolved in ethanovwater (10 ml, 3/2) and, after addition of barium hydroxyde-octahydrate (0,56 mg, 1.8 mmol), is kept at 75° C. for 14 hours. After cooling to RT the slurry is neutralized with solid carbon dioxide and filtered. The residue is dissolved in acetic acid (95%; 5 ml) and then diluted with water to a volume of 50 ml. The resulting precipitate is filtered off and dried over P4O10.
Name
Compound
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0 (± 1) mol
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reactant
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[Compound]
Name
barium hydroxyde-octahydrate
Quantity
1.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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